molecular formula C21H27N5O2S B2592997 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 852144-47-9

1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2592997
CAS No.: 852144-47-9
M. Wt: 413.54
InChI Key: XIOKMGJFNUIKNS-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 2-methoxyethyl group at position 4, and a sulfanyl ethanone moiety linked to an azepane (7-membered cyclic amine) at position 1.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-28-13-12-26-20(17-14-22-18-9-5-4-8-16(17)18)23-24-21(26)29-15-19(27)25-10-6-2-3-7-11-25/h4-5,8-9,14,22H,2-3,6-7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOKMGJFNUIKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule characterized by its unique structural features, including an azepane ring, an indole moiety, and a triazole ring. This composition suggests potential for diverse biological activities, particularly in medicinal chemistry. Preliminary studies indicate that similar compounds exhibit significant antimicrobial, antifungal, and anticancer properties.

Structural Overview

The structure of the compound can be broken down as follows:

Structural Feature Description
Azepane Ring A seven-membered saturated ring contributing to the compound's rigidity and potential receptor interactions.
Indole Moiety Known for its role in various biological activities, particularly in drug design due to its ability to interact with enzymes and receptors.
Triazole Ring A five-membered ring that enhances the compound's pharmacological profile by providing additional interaction sites.
Sulfanyl Group This functional group may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Preliminary investigations suggest that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives containing indole and triazole rings have been documented to interact with bacterial enzymes, potentially inhibiting their function and leading to bactericidal effects.

Anticancer Activity

The presence of the indole moiety is particularly significant in anticancer research. Indole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways . The specific interactions of 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one with cancer-related targets remain to be elucidated.

The mechanism of action for this compound likely involves binding to specific biological targets such as enzymes or receptors. The sulfanyl group may facilitate interactions with active sites on proteins, while the indole and triazole rings could modulate enzyme activity or receptor signaling pathways . Further studies are needed to clarify these interactions quantitatively.

Case Studies and Research Findings

A review of related literature reveals several studies focusing on the biological activity of structurally similar compounds:

Table 1: Comparative Biological Activities

Compound Name Structural Features Biological Activity
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneTriazole ring with methoxy substitutionAntimicrobial
1-Azepan-1-Yl - 2 - Phenyl - 2 - (thioxo)Azepane core with thioxo groupAnticancer
Indole-based derivativesIndole structure with various substitutionsAntimicrobial and anticancer

These compounds illustrate the potential for diverse biological activities stemming from similar structural motifs.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives

Compound Name Substituents on Triazole Core Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-(1H-Indol-3-yl), 4-(2-methoxyethyl), 1-azepane C₂₃H₂₈N₆O₂S 468.58 Indole, triazole, azepane, ether
1-(azepan-1-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one 5-(3-methoxyphenyl), 4-methyl, 1-azepane C₂₁H₂₇N₅O₂S 421.54 Methoxyphenyl, methyl, azepane
1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 5-(quinolin-8-yloxymethyl), 4-phenyl, 1-Cl-phenyl C₂₆H₂₀ClN₅O₂S 517.99 Quinoline, chlorophenyl, phenyl
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 5-(phenylsulfonylphenyl), 4-(2,4-difluorophenyl) C₂₈H₂₀F₂N₄O₃S₂ 594.61 Sulfonyl, difluorophenyl, phenyl

Key Observations :

  • The target compound’s indole substituent distinguishes it from analogs with simpler aromatic (e.g., methoxyphenyl ) or heteroaromatic (e.g., quinoline ) groups. Indole’s planar structure and hydrogen-bonding capacity may enhance target binding compared to methoxy or halogenated substituents.
  • The 2-methoxyethyl group at position 4 introduces an ether linkage, likely improving aqueous solubility relative to methyl or phenyl groups in analogs .
  • The azepane ring contributes to higher molecular weight and lipophilicity (predicted logP ~3.5) compared to compounds with smaller cyclic amines or acyclic substituents.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Indole-containing triazoles : Compounds like 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one () exhibit activity in kinase inhibition assays, suggesting the target compound may share similar mechanisms.

Computational and Experimental Validation

  • Molecular similarity metrics: Tanimoto and Dice indices () could quantify structural overlap with known inhibitors, aiding virtual screening.
  • Bioactivity clustering : demonstrates that triazoles with indole or sulfonyl groups cluster into distinct activity profiles, supporting targeted testing for anticancer or antimicrobial effects.

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